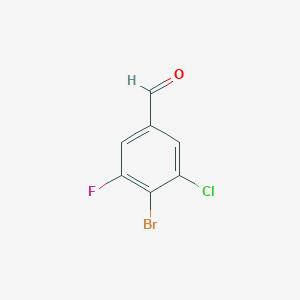

4-Bromo-3-chloro-5-fluorobenzaldehyde

Description

4-Bromo-3-chloro-5-fluorobenzaldehyde (C₇H₃BrClFO) is a halogenated benzaldehyde derivative featuring bromo (Br), chloro (Cl), and fluoro (F) substituents at the 4-, 3-, and 5-positions of the aromatic ring, respectively. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which modulate reactivity and regioselectivity in nucleophilic aromatic substitution or cross-coupling reactions.

Properties

IUPAC Name |

4-bromo-3-chloro-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUJJKNTBZVARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the sequential halogenation of benzaldehyde, where bromine, chlorine, and fluorine are introduced in a controlled manner. The reaction conditions often include the use of halogenating agents such as bromine, chlorine gas, and fluorinating agents under specific temperature and solvent conditions .

Industrial Production Methods: In industrial settings, the production of 4-Bromo-3-chloro-5-fluorobenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Substitution: Formation of various substituted benzaldehydes.

Oxidation: Formation of 4-Bromo-3-chloro-5-fluorobenzoic acid.

Reduction: Formation of 4-Bromo-3-chloro-5-fluorobenzyl alcohol.

Scientific Research Applications

4-Bromo-3-chloro-5-fluorobenzaldehyde is utilized in several scientific research applications:

Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde and the presence of halogen substituents. The aldehyde group can undergo nucleophilic addition reactions, while the halogens can participate in electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-Bromo-3-chloro-5-fluorobenzaldehyde with structurally related compounds from the evidence:

Key Observations:

The nitro group in 4-Bromo-3-nitrobenzaldehyde is a stronger electron-withdrawing group than Cl or F, which may accelerate electrophilic substitution at the aldehyde position . The hydroxyl group in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde introduces hydrogen-bonding capability, making it more polar and reactive in condensation reactions .

Reactivity Trends :

- Halogenated benzaldehydes are typically used as intermediates in pharmaceuticals (e.g., benzimidazoles in ) and agrochemicals. The target compound’s trifunctional halogenation could enhance its utility in Suzuki-Miyaura coupling reactions, where bromo and chloro groups act as leaving groups .

Biological Activity

4-Bromo-3-chloro-5-fluorobenzaldehyde is an aromatic aldehyde with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, including potential pharmaceuticals. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

4-Bromo-3-chloro-5-fluorobenzaldehyde can be synthesized through several methods, often involving bromination, chlorination, and fluorination of benzaldehyde derivatives. The compound’s structure allows it to participate in various chemical reactions, making it a versatile building block for more complex organic molecules.

The biological activity of 4-Bromo-3-chloro-5-fluorobenzaldehyde is primarily attributed to its ability to interact with various biological targets. The compound can undergo:

- Nucleophilic Substitution : Reacts with nucleophiles to form new compounds.

- Covalent Bond Formation : Binds with proteins and enzymes, potentially inhibiting or activating their functions.

- Oxidation and Reduction Reactions : Involves metabolic transformations that can yield active metabolites.

These interactions can lead to significant biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research has shown that 4-Bromo-3-chloro-5-fluorobenzaldehyde exhibits notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. For example:

The compound's effectiveness against these pathogens indicates its potential for development into therapeutic agents targeting infectious diseases.

Antitumor Activity

Studies have indicated that derivatives of this compound may possess antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways such as MAPK and PI3K/Akt. Research has demonstrated that:

- At low concentrations, the compound can inhibit tumor cell proliferation.

- Higher concentrations may lead to cytotoxicity in certain cancer cell lines.

Anti-inflammatory Effects

In vitro studies suggest that 4-Bromo-3-chloro-5-fluorobenzaldehyde can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

Case Studies and Research Findings

- Study on Antifungal Activity : A series of experiments evaluated the antifungal activity of substituted benzaldehydes, including 4-Bromo-3-chloro-5-fluorobenzaldehyde. The results indicated a strong correlation between structural modifications and antifungal potency, with IC50 values ranging from 8.1 µM to 57.7 µM against various fungal strains .

- Antitumor Mechanisms : In a study involving human cancer cell lines, the compound was shown to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins . This highlights its potential as a lead compound for developing new anticancer drugs.

- Inflammation Modulation : A recent study demonstrated that this compound could inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.